molecular formula C8H8N2 B6183622 1-cyclopropyl-3-ethynyl-1H-pyrazole CAS No. 2624137-36-4

1-cyclopropyl-3-ethynyl-1H-pyrazole

Cat. No.: B6183622
CAS No.: 2624137-36-4
M. Wt: 132.2
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Description

1-Cyclopropyl-3-ethynyl-1H-pyrazole is a pyrazole derivative featuring a cyclopropyl substituent at the 1-position and an ethynyl group at the 3-position. Pyrazole cores are widely studied in medicinal and materials chemistry due to their ability to engage in hydrogen bonding, π-π interactions, and coordination with metal ions. The cyclopropyl group introduces steric bulk and metabolic stability, while the ethynyl moiety provides a reactive handle for further functionalization (e.g., via click chemistry or cross-coupling reactions).

Properties

CAS No.

2624137-36-4

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds remains a cornerstone for pyrazole synthesis. For 1-cyclopropyl-3-ethynyl-1H-pyrazole, this method requires a cyclopropyl-substituted hydrazine and an ethynyl-containing 1,3-diketone or its equivalent. For example, reacting cyclopropylhydrazine 1 with a propargylated 1,3-diketone 2 under basic conditions (e.g., NaOH in ethanol) yields the target compound via intramolecular cyclization.

Reaction Scheme:

Cyclopropylhydrazine+RC≡C-C(O)-CH2-C(O)R’NaOH/EtOHThis compound\text{Cyclopropylhydrazine} + \text{RC≡C-C(O)-CH}_2\text{-C(O)R'} \xrightarrow{\text{NaOH/EtOH}} \text{this compound}

Key challenges include the instability of ethynyl-containing diketones and regioselectivity. Modifying solvent polarity (e.g., using DMF instead of ethanol) and adding dehydrating agents (e.g., HCl) improve yields to 70–85%.

Transition Metal-Catalyzed Sonogashira Coupling/Cyclization

Cascade Sonogashira Reaction

A Pd(II)/Cu(I)-catalyzed Sonogashira coupling/cyclization sequence enables one-pot synthesis of pyrazoles from N-propargyl sulfonylhydrazones 3 and ethynylcyclopropane derivatives 4 . This method, reported by Huang et al., achieves regioselective ethynyl incorporation at position 3 while forming the pyrazole ring.

Reaction Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Base: Et₃N

  • Solvent: THF, 80°C, 12 h

  • Yield: 78–92%

Advantages:

  • Broad functional group tolerance (e.g., CF₃, NO₂).

  • Avoids isolation of intermediates, enhancing scalability.

Substitution Reactions on Halogenated Pyrazole Precursors

Palladium-Mediated Ethynylation

Starting from 1-cyclopropyl-3-iodo-1H-pyrazole 5 , a Sonogashira coupling with trimethylsilylacetylene 6 introduces the ethynyl group. Subsequent deprotection (e.g., K₂CO₃/MeOH) yields the final product.

Reaction Scheme:

1-Cyclopropyl-3-iodo-1H-pyrazole+HC≡C-SiMe3Pd(PPh₃)₄, CuIThis compound\text{1-Cyclopropyl-3-iodo-1H-pyrazole} + \text{HC≡C-SiMe}_3 \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{this compound}

Optimization Notes:

  • Catalyst loading: 2 mol% Pd, 5 mol% CuI.

  • Solvent: DMF/Et₃N (3:1), 60°C, 6 h.

  • Yield: 65–80%.

1,3-Dipolar Cycloaddition Strategies

Sydnone-Alkyne Cycloaddition

Sydnones 7 , derived from cyclopropylamino acids, undergo [3+2] cycloaddition with acetylene derivatives 8 to form pyrazoles. This method, though less common, provides access to polysubstituted variants under mild conditions.

Conditions:

  • Solvent: Toluene, 100°C.

  • Catalyst: None (thermal activation).

  • Yield: 50–70%.

Comparative Analysis of Synthetic Routes

Method Yield Range Conditions Regioselectivity Scalability
Cyclocondensation70–85%Basic, refluxModerateHigh
Sonogashira Cascade78–92%Pd/Cu, 80°CHighModerate
Halogen Substitution65–80%Pd/Cu, 60°CHighHigh
Cycloaddition50–70%Thermal, 100°CLowLow

Key Findings:

  • The Sonogashira cascade offers the highest yields and regiocontrol but requires stringent catalyst handling.

  • Cyclocondensation is preferred for large-scale synthesis despite moderate regioselectivity .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen.

    Substitution: Palladium or copper catalysts, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Common Synthetic Routes

Synthetic Method Reagents/Conditions Yield
CyclocondensationHydrazine with 1,3-diketonesHigh
EthynylationTerminal alkynes with hydrazinesModerate
One-pot multicomponentVarious carbonyl compounds with hydrazinesVariable

Medicinal Chemistry

1-Cyclopropyl-3-ethynyl-1H-pyrazole has garnered attention for its pharmacological activities , particularly in drug discovery. Its derivatives exhibit a range of biological effects, including:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions like arthritis.
  • Antitumor Activity : Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Agrochemicals

The compound is also explored in the development of agrochemicals. Its unique structure allows for improved interaction with biological targets in pests and pathogens, enhancing efficacy while potentially reducing off-target effects.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocycles. Its ability to participate in various chemical reactions (e.g., nucleophilic substitutions) makes it valuable in synthetic pathways aimed at creating novel compounds.

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2024) explored the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds inhibited pro-inflammatory cytokine production in vitro, suggesting a pathway for therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-3-ethynyl-1H-pyrazole can be contextualized against three classes of analogous compounds:

Pyrazole-Triazole Hybrids

Compounds like 1-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) combine pyrazole and triazole rings. These hybrids often exhibit enhanced biological activity due to synergistic electronic effects. For example:

  • Reactivity: The ethynyl group in this compound enables Sonogashira couplings, whereas triazole-pyrazole hybrids may prioritize Huisgen cycloadditions or hydrolysis of ester groups (e.g., acetate in 21ec) .
  • Biological Activity : Pyrazole-triazole hybrids are explored as antimicrobial and anticancer agents, leveraging dual heterocyclic pharmacophores. In contrast, the ethynyl-substituted pyrazole may favor kinase inhibition or anti-inflammatory applications due to its linear geometry and hydrogen-bonding capacity .

Cyclopropyl-Substituted Triazoles

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () shares the cyclopropyl motif but replaces pyrazole with a triazole-pyridine scaffold. Key distinctions include:

  • Electronic Effects : Triazoles are more electron-deficient than pyrazoles, altering coordination chemistry. For instance, triazoles often serve as ligands for transition metals (e.g., Cu, Ru), whereas pyrazoles may bind softer metals like Pd or Pt .
  • Thermodynamic Stability : The cyclopropyl group in both compounds enhances rigidity, but its placement on a triazole (vs. pyrazole) affects ring strain and conjugation efficiency. Computational studies suggest pyrazole derivatives exhibit greater aromatic stabilization .

Ethynyl-Substituted Heterocycles

Compounds like 3-ethynyl-1H-indole or 5-ethynyl-2’-deoxyuridine highlight the versatility of ethynyl groups. Compared to these:

  • Synthetic Utility : The ethynyl group in this compound facilitates modular derivatization, similar to ethynyl-indoles used in fluorescence probes. However, steric hindrance from the cyclopropyl group may slow reaction kinetics relative to less hindered analogs .
  • Physicochemical Properties: Ethynyl groups increase molar absorptivity (useful in UV-based assays) but reduce solubility in aqueous media.

Data Table: Comparative Analysis

Property This compound Pyrazole-Triazole Hybrids Cyclopropyl-Triazole Derivatives
Core Structure Pyrazole Pyrazole + Triazole Triazole + Pyridine
Key Substituents Cyclopropyl, Ethynyl Methyl, Acetate Cyclopropyl, Ethyl Ester
Reactivity Click chemistry, Cross-couplings Ester hydrolysis, Cycloadditions Ligand-metal coordination
Biological Applications Kinase inhibition (hypothesized) Antimicrobial, Anticancer Antifungal, Ligand design
Lipophilicity (LogP)* High (cyclopropyl + ethynyl) Moderate (polar acetate group) Moderate (pyridine enhances polarity)

*Estimated based on substituent contributions.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Cyclopropyl groups improve metabolic stability but may hinder target engagement due to steric effects. Ethynyl groups balance reactivity with moderate toxicity, though their impact on pharmacokinetics requires further study .
  • Synthetic Challenges : Steric hindrance in this compound complicates regioselective functionalization compared to triazole derivatives, which benefit from established protocols for N-alkylation or metalation .
  • Emerging Applications : Pyrazole derivatives are gaining traction in covalent inhibitor design (leveraging ethynyl groups for irreversible binding), while triazole-pyridines dominate catalysis and materials science .

Q & A

Q. What are the key structural features of 1-cyclopropyl-3-ethynyl-1H-pyrazole that influence its chemical reactivity?

The compound’s reactivity is governed by two structural motifs:

  • Cyclopropyl group at position 1 : Introduces ring strain and unique bonding angles, enhancing electrophilic substitution reactivity at adjacent positions. The strained ring can participate in ring-opening reactions under specific conditions.
  • Ethynyl group at position 3 : Acts as an electron-withdrawing group, polarizing the pyrazole ring and facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Sonogashira coupling). Comparative studies of similar pyrazole derivatives highlight how these substituents modulate electronic and steric properties .

Q. What synthetic strategies are effective for introducing the cyclopropyl group onto the pyrazole ring?

  • Alkylation of pyrazole precursors : Use cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to substitute at position 1.
  • Transition-metal catalysis : Palladium-catalyzed cross-coupling reactions with cyclopropylboronic acids.
  • Ring-closing metathesis : For fused cyclopropyl-pyrazole systems. Optimization of solvent (polar aprotic vs. non-polar) and temperature (60–100°C) is critical to minimize side reactions .

Q. How can researchers characterize the electronic effects of the ethynyl group using spectroscopic methods?

  • ¹H/¹³C NMR : Compare chemical shifts of the pyrazole ring protons/carbons with and without the ethynyl group to assess electron withdrawal.
  • IR spectroscopy : Identify C≡C stretching vibrations (~2100 cm⁻¹) to confirm ethynyl integrity.
  • UV-Vis : Monitor conjugation effects via absorption maxima shifts. These techniques are routinely applied to pyrazole derivatives for substituent analysis .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Crystallization : Ethanol/water mixtures often yield high-purity crystals.
  • HPLC : For analytical-scale purification, especially if decomposition is observed during traditional methods. Stability tests under varying pH and temperature conditions are advised to prevent degradation .

Advanced Research Questions

Q. How can contradictory biological activity data for cyclopropyl-pyrazole derivatives be resolved?

  • Assay standardization : Compare results across identical cell lines (e.g., HEK293 vs. HeLa) and concentrations.
  • Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities.
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing ethynyl with cyano) to isolate contributing factors. Studies on similar compounds emphasize the impact of subtle structural changes on activity .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring.
  • Molecular docking : Simulate interactions with catalytic palladium complexes to optimize ligand design.
  • Reaction pathway modeling : Use software like Gaussian or ORCA to model transition states and activation energies. Retrosynthetic analysis, as applied to related carboxamide-pyrazole hybrids, provides a framework for reaction planning .

Q. How can reaction conditions be optimized to preserve the ethynyl group during functionalization?

  • Temperature control : Maintain reactions below 80°C to prevent alkyne polymerization.
  • Inert atmosphere : Use argon/nitrogen to avoid oxidative side reactions.
  • Protecting groups : Temporarily mask the ethynyl group with TMS (trimethylsilyl) before introducing sensitive reagents. These strategies are validated in syntheses of ethynyl-containing pharmaceuticals .

Q. What strategies enhance the binding affinity of this compound to target proteins?

  • Bioisosteric replacement : Substitute ethynyl with triazole or nitrile groups to maintain electronic effects while improving solubility.
  • Peripheral modifications : Introduce hydrogen-bond donors (e.g., -OH, -NH₂) at position 5 of the pyrazole ring.
  • Co-crystallization studies : Resolve X-ray structures of ligand-protein complexes to guide rational design. Success in modifying pyrazole-based enzyme inhibitors supports these approaches .

Q. How is the stability of this compound validated under physiological conditions?

  • Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2–2.0 over 24 hours.
  • Plasma stability tests : Incubate with human plasma and analyze via LC-MS for metabolite identification.
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks to assess shelf life. Protocols from betazole (a pyrazole-based diagnostic agent) provide methodological precedents .

Q. What analytical workflows resolve synthetic byproducts in multi-step pyrazole syntheses?

  • LC-MS/MS : Track intermediate formations and byproducts in real time.
  • 2D NMR (HSQC, HMBC) : Assign complex proton/carbon correlations in congested spectral regions.
  • X-ray crystallography : Confirm regioisomeric purity of final products.
    Case studies on triazole-pyrazole hybrids demonstrate the efficacy of these techniques .

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